6-(Tert-butoxycarbonyl)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid
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Overview
Description
6-(Tert-butoxycarbonyl)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid is a complex organic compound that features a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tert-butoxycarbonyl)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid typically involves multiple steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction.
Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often using carbon dioxide as the source.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the naphthyridine core, potentially converting it into a more saturated system.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are employed to remove the tert-butoxycarbonyl group.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated naphthyridine derivatives.
Substitution: Deprotected amines.
Scientific Research Applications
6-(Tert-butoxycarbonyl)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies investigating the biological activity of naphthyridine derivatives.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(Tert-butoxycarbonyl)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be removed to reveal an active amine, which can then participate in various biochemical pathways. The naphthyridine core may interact with enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(Tert-butoxycarbonyl)-2-methoxy-1,6-naphthyridine-5-carboxylic acid: Similar structure but lacks the tetrahydro component.
6-(Tert-butoxycarbonyl)-2-methoxy-5,6,7,8-tetrahydroquinoline-5-carboxylic acid: Similar structure but with a quinoline core instead of naphthyridine.
Uniqueness
6-(Tert-butoxycarbonyl)-2-methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylic acid is unique due to its specific combination of functional groups and the naphthyridine core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H20N2O5 |
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Molecular Weight |
308.33 g/mol |
IUPAC Name |
2-methoxy-6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-1,6-naphthyridine-5-carboxylic acid |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)17-8-7-10-9(12(17)13(18)19)5-6-11(16-10)21-4/h5-6,12H,7-8H2,1-4H3,(H,18,19) |
InChI Key |
DUPUPZHKCVYSTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CC(=N2)OC |
Origin of Product |
United States |
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